Glaciapyrrole A

CAS No.:

Cat. No.: VC1869451

Molecular Formula: C19H27NO4

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H27NO4 |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | (2Z,4E)-6-hydroxy-6-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3-methyl-1-(1H-pyrrol-2-yl)hexa-2,4-dien-1-one |

| Standard InChI | InChI=1S/C19H27NO4/c1-13(12-15(21)14-6-5-11-20-14)7-8-16(22)19(4)10-9-17(24-19)18(2,3)23/h5-8,11-12,16-17,20,22-23H,9-10H2,1-4H3/b8-7+,13-12-/t16?,17-,19-/m1/s1 |

| Standard InChI Key | RAOJTUXTTFNKEN-XOUYOFRRSA-N |

| Isomeric SMILES | C/C(=C/C(=O)C1=CC=CN1)/C=C/C([C@]2(CC[C@@H](O2)C(C)(C)O)C)O |

| Canonical SMILES | CC(=CC(=O)C1=CC=CN1)C=CC(C2(CCC(O2)C(C)(C)O)C)O |

Introduction

Chemical Structure and Properties

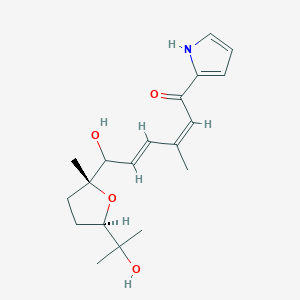

Glaciapyrrole A possesses a complex structure that combines a pyrrole ring with a sesquiterpene backbone. This hybrid structure contributes to its unique chemical and biological properties.

Physical and Chemical Properties

The key physical and chemical properties of Glaciapyrrole A are summarized in Table 1.

Table 1. Physical and Chemical Properties of Glaciapyrrole A

| Property | Value |

|---|---|

| Molecular Formula | C19H27NO4 |

| Molecular Weight | 333.4 g/mol |

| Physical Appearance | White powder |

| IUPAC Name | (2Z,4E)-6-hydroxy-6-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3-methyl-1-(1H-pyrrol-2-yl)hexa-2,4-dien-1-one |

| Standard InChIKey | RAOJTUXTTFNKEN-XOUYOFRRSA-N |

| PubChem CID | 11256076 |

Structural Features

Glaciapyrrole A contains several key structural elements:

-

A pyrrole ring connected to an α,β-unsaturated carbonyl system

-

A (2Z,4E)-configured dienone moiety

-

A tetrahydrofuran ring with specific stereochemistry (2R,5R)

-

A terminal isopropyl alcohol functional group

-

Multiple stereogenic centers contributing to its three-dimensional architecture

The absolute configuration of Glaciapyrrole A has been determined to be 11S, 12R, and 15R through a combination of X-ray crystallography, NMR spectroscopy, and Mosher's method analysis .

Source and Isolation

Biological Sources

Glaciapyrrole A has been isolated primarily from marine actinomycetes, specifically:

-

Streptomyces sp. isolated from Alaskan marine sediments (original discovery)

-

Streptomyces sp. GGS53 strain obtained from deep-sea sediments

These findings highlight the importance of marine environments, particularly extreme and understudied habitats, as sources of novel bioactive compounds.

Isolation and Purification

The isolation process typically involves:

-

Cultivation of Streptomyces strains in appropriate media

-

Extraction of the culture with organic solvents

-

Fractionation using silica gel chromatography or C18 cartridges

-

Final purification by semi-preparative reversed-phase HPLC

According to detailed protocols, Glaciapyrrole A can be separated using isocratic conditions with 40% aqueous acetonitrile, eluting at approximately 16 minutes using standard reversed-phase HPLC conditions with UV detection at 330 nm .

Structural Characterization

Glaciapyrrole A has been extensively characterized using various spectroscopic techniques, which have provided detailed insights into its structure.

NMR Spectroscopy

Table 2 presents the 1H and 13C NMR data for Glaciapyrrole A based on published research.

Table 2. NMR Spectroscopic Data for Glaciapyrrole A (3)

| Position | δC | Type | δH, mult (J in Hz) |

|---|---|---|---|

| 1 | - | NH | - |

| 2 | 135.6 | C | - |

| 3 | 117.2 | CH | 6.99, d (3.7) |

| 4 | 111.2 | CH | 6.24, dd (3.7, 2.5) |

| 5 | 126.5 | CH | 7.06, d (2.5) |

| 6 | 182.9 | C | - |

| 7 | 125.0 | CH | 6.78, s |

| 8 | 151.2 | C | - |

| 9 | 136.3 | CH | 6.54, d (16.0) |

| 10 | 136.9 | CH | 6.29, dd (16.0, 6.0) |

| 11 | 78.4 | CH | 4.16, d (6.0) |

| 12 | 86.7 | C | - |

| 13 | 34.7 | CH2 | 2.15-2.10, m; 1.65-1.62, m |

| 14 | 27.7 | CH2 | 1.91-1.87, m; 1.85-1.80, m |

| 15 | 88.5 | CH | 3.85, dd (9.7, 5.9) |

| 16 | 72.3 | C | - |

| 17 | 26.3 | CH3 | 1.18, s |

| 18 | 14.6 | CH3 | 2.33, s |

| 19 | 23.7 | CH3 | 1.16, s |

| 20 | 25.1 | CH3 | 1.16, s |

Data collected in CD3OD (1H 850 MHz, 13C 212.5 MHz)

Mass Spectrometry

High-resolution mass spectrometry analyses have confirmed the molecular formula of Glaciapyrrole A as C19H27NO4. The positive mode HRFABMS shows an [M+H]+ peak at m/z 334.2018, which corresponds to the calculated value for C19H28NO4 .

Other Spectroscopic Data

Additional spectroscopic characteristics include:

-

UV absorption maxima at approximately 204 nm and 333 nm

-

Characteristic IR absorptions at 3417, 3272, 2973, 1619, 1579, 1408, 1313, and 1113 cm-1

Photoisomerization

One of the most interesting chemical properties of Glaciapyrrole A is its ability to undergo photoisomerization when exposed to UV radiation. This property has been extensively studied and has allowed for the diversification of the glaciapyrrole family compounds.

Photochemical Conversion

Under 366 nm UV irradiation, Glaciapyrrole A (3) is systematically converted to Photoglaciapyrrole A (6) through a photoisomerization process. This transformation primarily involves the isomerization of the 7Z double bond to 7E configuration .

The photoisomerization process has been shown to:

-

Follow first-order photochemical reaction kinetics

-

Reach an equilibrium state after approximately 200 seconds of UV irradiation

-

Be reversible, as purified Photoglaciapyrrole A can be converted back to Glaciapyrrole A under the same UV conditions

-

Result in approximately a 1:1 ratio of isomers at equilibrium

Structural Changes During Photoisomerization

The primary structural difference between Glaciapyrrole A and Photoglaciapyrrole A involves the geometry of two double bonds:

-

Glaciapyrrole A possesses 7Z and 9E configurations

-

Photoglaciapyrrole A displays 7E and 9E configurations

This change is evidenced by distinctive differences in 13C NMR chemical shifts for C-9 and C-18, as well as characteristic ROESY correlations. Glaciapyrrole A with 7Z configuration displays an H7/H3-18 ROESY correlation, whereas Photoglaciapyrrole A exhibits an H-7/H-9 ROESY cross peak indicative of 7E configuration .

Biological Activities

Antiviral Activity

Recent studies have demonstrated that Glaciapyrrole A and its derivatives show promising antiviral activities when properly formulated:

-

When encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, Glaciapyrrole A and its photoisomer have exhibited significant inhibitory activity against influenza A virus (IAV)

-

This represents the first report of antiviral effects from glaciapyrrole family compounds, whose biological functions had been subjected to limited studies previously

Cytotoxic Activity

Earlier research indicated that compounds in the pyrrolosesquiterpene family, including Glaciapyrrole A, show moderate cytotoxic activity against certain human cancer cell lines, although the specific activity levels and cell line sensitivities require further investigation .

Related Compounds

Glaciapyrrole A is part of a small family of structurally related pyrrolosesquiterpenoids. Understanding these related compounds provides context for Glaciapyrrole A's unique structural features and biological activities.

Glaciapyrrole Family

The known members of the glaciapyrrole family include:

-

Glaciapyrrole A (originally discovered)

-

Glaciapyrrole B and C (discovered alongside Glaciapyrrole A)

-

Glaciapyrrole D and E (more recently isolated)

-

Photoglaciapyrroles A, D, and E (photoisomerization products)

The structural differences between these compounds primarily involve variations in the ring systems of the sesquiterpene portion. For example, Glaciapyrrole D contains a tetrahydropyran moiety, whereas Glaciapyrrole E (like Glaciapyrrole A) features a tetrahydrofuran substructure .

Structural Relationships

A key structural relationship worth noting is that Glaciapyrrole E has been identified as a 12-epimer of Glaciapyrrole A, possessing an 11S, 12S, 15R configuration compared to Glaciapyrrole A's 11S, 12R, 15R configuration. This minor stereochemical difference results in distinct chromatographic behavior and potentially different biological activities .

Future Research Directions

Several promising research directions could advance our understanding and application of Glaciapyrrole A:

Comprehensive Biological Evaluation

Given the limited biological testing to date, a more comprehensive assessment of Glaciapyrrole A's bioactivities is warranted:

-

Broader antiviral screening beyond influenza

-

Detailed structure-activity relationship studies comparing the various glaciapyrroles and their photoisomers

-

Investigation of potential immunomodulatory, anti-inflammatory, or other pharmacological properties

Total Synthesis Development

Development of an efficient total synthesis would:

-

Confirm the absolute configuration

-

Enable access to larger quantities for biological testing

-

Allow for the creation of structural analogs to optimize activity

-

Provide insights into the biosynthetic pathway in Streptomyces

Formulation and Delivery Systems

Building on the success of PLGA nanoparticle formulations, further research could explore:

-

Optimized delivery systems for the lipophilic Glaciapyrrole A

-

Photo-responsive formulations that exploit its isomerization properties

-

Targeted delivery approaches to enhance antiviral efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume